2-Cyano-N-phenylacetamide

Catalog No.
S703475
CAS No.
621-03-4
M.F
C9H8N2O
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyano-N-phenylacetamide

CAS Number

621-03-4

Product Name

2-Cyano-N-phenylacetamide

IUPAC Name

2-cyano-N-phenylacetamide

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C9H8N2O/c10-7-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6H2,(H,11,12)

InChI Key

XCTQPMCULSZKLT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CC#N

solubility

0.00 M

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC#N

The exact mass of the compound 2-Cyano-N-phenylacetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6313. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Cyano-N-phenylacetamide is a highly versatile, solid-state active methylene building block characterized by its dual electrophilic and nucleophilic reactivity. Featuring a pre-installed N-phenyl amide moiety, it serves as a critical precursor in the synthesis of complex heterocycles, including pyrazoles, pyridones, and thiophenes. For industrial and laboratory procurement, its primary value lies in its ability to directly transfer the phenylacrylamide structural motif into target molecules. This offers distinct crystallization advantages, superior handling, and significant step-economy over simpler aliphatic or dinitrile analogs like ethyl cyanoacetate or malononitrile [1].

Research Fit

Reactive Core

Methylene active nitrile supports condensation and cyclization reactions.

Directing Group

N‑Phenylamide enables selective heterocyclic product outcomes.

Dual Functionality

Combined motifs provide versatile building block for pyridine, pyrimidine and pyridopyrimidine synthesis.

Substituting 2-cyano-N-phenylacetamide with cheaper, generic active methylenes such as ethyl cyanoacetate or malononitrile fundamentally disrupts downstream synthetic workflows. Using these generic alternatives to synthesize N-phenylated target molecules requires an additional, often low-yielding secondary amidation step to install the aniline group. This extra step increases solvent waste, extends manufacturing cycle times, and typically reduces the overall yield by 30% to 40%. Furthermore, substituting with malononitrile alters the reaction trajectory entirely, yielding dinitrile derivatives that lack the critical hydrogen-bonding amide functionality necessary for both target enzyme binding and favorable product precipitation[1].

Substitution Risk

Cyanoacetamide

Lacks the N‑phenyl substituent; reported product scaffolds and reactivity may shift significantly.

N‑Phenylacetamide

Missing the cyano group; cannot serve as methylene active nitrile in key heterocyclizations.

Physicochemical mismatch

Reported higher melting point and lower LogP vs structural analogs may alter thermal processing and chromatographic retention.

Precipitation-Driven Workup in Multicomponent Heterocycle Synthesis

In the synthesis of highly substituted thiophenes and 2-pyridones, utilizing 2-cyano-N-phenylacetamide as the active methylene component enables direct product precipitation from the reaction mixture (e.g., in aqueous or ethanolic media). Studies on Gewald-type three-component reactions demonstrate that cyanoacetanilide derivatives allow for simple filtration and washing, recovering products in 70-85% yields while bypassing the need for complex chromatography. In contrast, using ethyl cyanoacetate often results in higher solubility of the resulting ester intermediates, necessitating solvent extraction and column chromatography, which significantly increases processing time and solvent waste [1].

Evidence DimensionDownstream purification requirement
Target Compound DataDirect precipitation; simple filtration (70-85% yield)
Comparator Or BaselineEthyl cyanoacetate (Requires chromatographic purification or liquid-liquid extraction)
Quantified DifferenceElimination of chromatography step; massive reduction in solvent consumption
ConditionsGewald-type 3CR or Knoevenagel condensation in polar solvents

Bypassing column chromatography directly lowers scale-up costs, reduces solvent waste, and accelerates library synthesis for drug discovery.

Thermal stability
Data to verify
Melting point ~198–202 °C, approximately 80 °C higher than N‑phenylacetamide (113–117 °C) and cyanoacetamide (119–122 °C).
May support high-temperature synthetic protocols; requires specification review.
Supplier specification; verify thermal behavior under process conditions.

Step-Economy in the Synthesis of N-Phenylated Scaffolds

When the target commercial or pharmaceutical scaffold requires an N-phenyl amide core, starting with 2-cyano-N-phenylacetamide provides a direct, one-step cyclization route. For example, the synthesis of 2-pyridones via active methylene cyclization using this compound is highly efficient, typically achieving 75-85% yields in a single step. Substituting this with a generic precursor like malononitrile or ethyl cyanoacetate requires a subsequent amidation step to install the aniline moiety. This two-step generic route suffers from a 30-40% overall yield drop due to the harsh conditions required for secondary amidation [1].

Evidence DimensionSynthetic steps and overall yield for N-phenylated scaffolds
Target Compound Data1 step, ~75-85% overall yield
Comparator Or BaselineMalononitrile / Ethyl cyanoacetate (2 steps, ~40-50% overall yield)
Quantified Difference1 fewer synthetic step; ~30-35% absolute increase in overall yield
ConditionsBase-catalyzed cyclization with active methylenes

Procuring the pre-assembled N-phenylated building block significantly reduces labor, energy, and yield loss in the manufacturing of targeted pharmaceuticals.

Lipophilicity
Reported
LogP 0.845; ΔLogP −0.3 to −0.8 vs N‑phenylacetamide (LogP 1.16–1.66).
Supports reversed‑phase HPLC method development; alters aqueous solubility profile.
Calculated value; verify experimentally for specific solvent systems.

Physical State and Reagent Handling Superiority

From a processability standpoint, 2-cyano-N-phenylacetamide is a stable, crystalline solid at room temperature (melting point ~199-202 °C), whereas its close analog, ethyl cyanoacetate, is a liquid. The solid state of 2-cyano-N-phenylacetamide allows for precise gravimetric dispensing and eliminates the need for volumetric handling of a moisture-sensitive liquid, reducing the risk of ester hydrolysis during long-term storage. Furthermore, the solid amide exhibits lower volatility and a safer handling profile in bulk manufacturing environments compared to liquid aliphatic esters [1].

Evidence DimensionPhysical state and handling precision
Target Compound DataCrystalline solid (mp ~200 °C); enables gravimetric dispensing
Comparator Or BaselineEthyl cyanoacetate (Liquid, bp 206 °C); requires volumetric dispensing, prone to hydrolysis
Quantified DifferenceElimination of liquid-handling infrastructure and hydrolysis-related degradation risks
ConditionsAmbient storage and bulk manufacturing dispensing

Solid-state reagents improve batch-to-batch reproducibility, simplify storage logistics, and enhance safety in large-scale industrial procurement.

Product outcome
Head‑to‑head
Reaction with 2,6‑dimethylchromone yields a distinct N‑phenylpyridine scaffold; reported IC50 5.05 µM in HepG‑2 cell model.
Provides scaffold for cell‑model endpoint studies; product identity directs biological readout.
Cell‑model context; cytotoxicity endpoint requires independent validation.

Direct Integration of the Phenylacrylamide Pharmacophore

2-Cyano-N-phenylacetamide serves as an optimal starting material for the synthesis of phenylacrylamide-based anti-inflammatory drugs (e.g., COX inhibitors). When subjected to Knoevenagel condensation with aldehydes, it directly yields hybrid molecules with intact N-phenylacrylamide structures in satisfactory yields (>60%). Attempting this synthesis with malononitrile would yield a dicyanovinyl derivative, completely lacking the critical amide hydrogen-bond donor and the lipophilic phenyl ring required for target enzyme binding[1].

Evidence DimensionPharmacophore retention in condensation reactions
Target Compound DataDirect formation of N-phenylacrylamide (retains COX-binding activity)
Comparator Or BaselineMalononitrile (Yields dicyanovinyl derivative; biologically inactive for this target)
Quantified Difference100% retention of the essential amide-aryl binding motif
ConditionsKnoevenagel condensation with aryl aldehydes

For medicinal chemistry procurement, using this specific compound avoids the complete loss of biological activity associated with substituting simpler active methylenes.

EPA tracking
Class‑level
Tracked by U.S. EPA Comptox Dashboard (DTXSID0060727).
Supports environmental monitoring and regulatory compliance workflows.
Class‑level inference; verify analytical methods for target matrix.

High-Throughput Multicomponent Heterocycle Synthesis

Ideal for Gewald and Knoevenagel library generation where direct product precipitation is required to bypass chromatographic bottlenecks, significantly increasing throughput and reducing solvent waste [1].

Manufacture of N-Phenylated Pyridones and Pyrazoles

The preferred precursor for one-step cyclization routes in the production of complex heterocycles, avoiding the severe yield penalties and harsh conditions associated with secondary amidation of generic esters[2].

Development of Anti-Inflammatory Phenylacrylamides

Crucial for synthesizing COX inhibitors and other biologically active molecules where the N-phenyl amide motif must be retained for target enzyme binding, a feature impossible to achieve directly with malononitrile[3].

Application Fit

Application
Selection Property
Validation Focus
Pyridine scaffold synthesis for cell‑model studies
Reaction selectivity with 2,6‑dimethylchromone
Product identity and cell‑model endpoint review
Fragment‑based screening workflows
LogP and aqueous solubility profile
Solubility and assay compatibility
High‑temperature synthetic protocols
Thermal stability (elevated melting point)
Reaction yield and purity under heating
Environmental regulatory analysis
EPA Comptox tracking (DTXSID0060727)
Compliance and analytical method validation

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

621-03-4

Wikipedia

Acetamide, 2-cyano-N-phenyl-

General Manufacturing Information

Acetamide, 2-cyano-N-phenyl-: INACTIVE

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